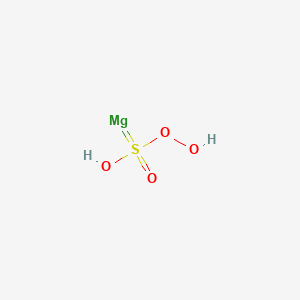
Magnesium sulfate, for cell culture
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium sulfate, commonly known as Epsom salt, is a chemical compound with the formula MgSO₄. It is a white crystalline solid that is highly soluble in water. In cell culture, magnesium sulfate is used as a source of magnesium ions, which are essential for various cellular processes. It is often used in molecular biology and plant cell culture due to its high purity and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium sulfate can be synthesized through several methods. One common method involves the reaction of magnesium oxide (MgO) with sulfuric acid (H₂SO₄):
MgO+H2SO4→MgSO4+H2O
This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water.
Industrial Production Methods
Industrially, magnesium sulfate is often produced by mining and processing natural minerals such as kieserite (MgSO₄·H₂O) and epsomite (MgSO₄·7H₂O). The minerals are dissolved in water, and the solution is then purified and crystallized to obtain high-purity magnesium sulfate .
Chemical Reactions Analysis
Types of Reactions
Magnesium sulfate undergoes various chemical reactions, including:
Hydration and Dehydration: Magnesium sulfate can form hydrates with varying numbers of water molecules, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O).
Precipitation: When mixed with solutions containing calcium ions, magnesium sulfate can precipitate as calcium sulfate (CaSO₄).
Common Reagents and Conditions
Hydration: Magnesium sulfate readily absorbs water to form hydrates. This process is typically carried out at room temperature.
Precipitation: The reaction with calcium ions is usually performed in aqueous solutions at room temperature.
Major Products
Hydrates: Various hydrates of magnesium sulfate, such as MgSO₄·7H₂O.
Calcium Sulfate: Formed when magnesium sulfate reacts with calcium ions.
Scientific Research Applications
Magnesium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent in organic synthesis due to its ability to absorb water.
Biology: Essential for cell culture media, providing magnesium ions necessary for cellular functions.
Medicine: Used as an anticonvulsant, anti-inflammatory, and tocolytic agent.
Industry: Utilized in the production of textiles, paper, and ceramics.
Mechanism of Action
Magnesium sulfate exerts its effects through several mechanisms:
Neuromuscular Transmission: It reduces the release of acetylcholine at neuromuscular junctions, leading to muscle relaxation.
Calcium Channel Blocking: Acts as a physiological calcium channel blocker, inducing smooth muscle relaxation.
Anti-inflammatory Effects: Inhibits inflammation through the downregulation of P2X7 receptors on endothelial cells.
Comparison with Similar Compounds
Magnesium sulfate is often compared with other magnesium salts, such as:
Magnesium Chloride (MgCl₂): More soluble in water and used in de-icing and dust control.
Magnesium Oxide (MgO): Used as a refractory material and in the production of magnesium metal.
Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.
Magnesium sulfate is unique due to its high solubility in water and its ability to form various hydrates, making it highly versatile for different applications .
Properties
Molecular Formula |
H2MgO4S |
|---|---|
Molecular Weight |
122.39 g/mol |
IUPAC Name |
(hydroperoxy-hydroxy-oxo-λ6-sulfanylidene)magnesium |
InChI |
InChI=1S/Mg.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3) |
InChI Key |
OOSORSGFAMNBJR-UHFFFAOYSA-N |
Canonical SMILES |
OOS(=O)(=[Mg])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)




![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)




